molecular formula C8H15N3 B048747 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine CAS No. 118430-73-2

3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

Cat. No. B048747
M. Wt: 153.22 g/mol
InChI Key: XSCDSAMVQLKDNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine involves efficient methodologies, including one-pot, two-step synthesis processes that start from simple precursors. An example includes the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine through a solvent-free condensation/reduction reaction sequence, highlighting operational ease and short reaction times without the need for isolating intermediates (Becerra, Rojas, & Castillo, 2021).

Molecular Structure Analysis

The molecular structure of related pyrazole derivatives has been characterized using techniques like X-ray diffraction, FT-IR, UV–Vis, 1H, and 13C NMR spectroscopy. These studies provide insights into the molecular geometry, electronic structure, and intra/intermolecular interactions, which are critical for understanding the reactivity and properties of these compounds (Tamer et al., 2016).

Chemical Reactions and Properties

3-tert-Butyl-1-methyl-1H-pyrazol-5-amine participates in various chemical reactions, including condensation reactions with aldehydes to form Schiff bases, which are important intermediates for further synthetic transformations. These reactions are often carried out under mild conditions and can lead to a wide variety of functionalized pyrazole derivatives (Becerra, Cobo, & Castillo, 2021).

Scientific Research Applications

  • Tri(tert-butyl)plumbyl-amine 1 demonstrates reactivity and NMR spectroscopic properties similar to its derivatives, facilitating the preparation of aniline and pyrazole derivatives (Herberhold et al., 1997).

  • A novel synthesis method for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile allows for versatile and efficient preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides (Bobko et al., 2012).

  • The new 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine (2NPz) has a molecular structure that aligns with experimental data and can be optimized using computational methods (Cuenú et al., 2017).

  • Hydrogen-bonded chains in 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole and tetramolecular hydrogen-bonded aggregates in related compounds indicate potential in molecular design (Abonía et al., 2007).

  • Flash vacuum thermolysis of tert-butylimines of various carbaldehydes efficiently synthesizes imidazo-azines, showcasing high yields and reactivity (Justyna et al., 2017).

  • One-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 3 offers operational ease, short reaction time, and no need for isolation and purification of the intermediate (Becerra et al., 2021).

  • T-Butyl as a Pyrazole Protecting Group can be prepared in a single-step process, providing safe and environmentally friendly protection for pyrazoles in ethanol production (Pollock & Cole, 2014).

  • Ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine 3 yields 81%, suggesting potential applications in various fields (Becerra et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause serious eye irritation, may cause respiratory irritation, and causes skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly with soap and water after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-tert-butyl-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCDSAMVQLKDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370658
Record name 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

CAS RN

118430-73-2
Record name 3-(1,1-Dimethylethyl)-1-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118430-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-1-methyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 12.5 g (0.1 mol) of 4,4-dimethyl-3-oxopentanenitrile in 50 cm3 of n-propanol were added, at room temperature, 4.6 g (0.1 mol) of methylhydrazine. The reaction medium was maintained at reflux for 1 hour and then cooled to room temperature. The white solid obtained was filtered off on a sinter funnel and then washed with isopropyl ether. After drying under vacuum at 40° C., 10 g of the expected product were obtained in the form of a beige solid, the melting point of which was 157° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
4.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
W Yan, L Zhang, F Lv, M Moccia, F Carlomagno… - European journal of …, 2021 - Elsevier
Tropomyosin receptor kinase (TRK) represents an attractive oncology target for cancer therapy related to its critical role in cancer formation and progression. NTRK fusions are found to …
Number of citations: 18 www.sciencedirect.com
D Becerra, J Portilla, J Cobo, JC Castillo… - Journal of Molecular …, 2022 - Elsevier
A series of N-(5-pyrazolyl)imines 3 were synthesized in high yields (81–90%) by a solvent-free condensation reaction of 5-aminopyrazole derivatives 1 with arylaldehydes 2 under …
Number of citations: 1 www.sciencedirect.com
MW Rowbottom, R Faraoni, Q Chao… - Journal of medicinal …, 2012 - ACS Publications
The Ras/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in the regulation of cell growth, differentiation, and survival. Expression of …
Number of citations: 95 pubs.acs.org
S Ahmad, CS Madsen, PD Stein… - Journal of medicinal …, 2008 - ACS Publications
… This compound was prepared from compound 5 and 3-tert-butyl-1-methyl-1H-pyrazol-5-amine as described for compound 1a. H NMR (400 MHz, CD 3 OD) δ 7.63 (2 H, dd, J = 8.8, 5.3 …
Number of citations: 39 pubs.acs.org
B Frett, N McConnell, Y Wang, Z Xu, A Ambrosea, H Li - researchgate.net
Trk receptors play a key role in the development and maintenance of neuronal networks. Recent evidence suggests that the Trk family, specifically TrkA, is an important driver for tumour …
Number of citations: 0 www.researchgate.net
NR Lakkaniga, N Gunaganti, L Zhang… - European Journal of …, 2020 - Elsevier
Gene fusions and point mutations of RET kinase are crucial for driving thoracic cancers, including thyroid cancer and non-small cell lung cancer. Various scaffolds based on different …
Number of citations: 15 www.sciencedirect.com
SR Sangani, RC Dabhi, M Kawad, J Parmar… - Journal of Molecular …, 2023 - Elsevier
A novel series of benzoxazine derivatives have been synthesized via microwave assistance and used as ligands for the synthesis of their Cu(II) complexes using the same benign …
Number of citations: 3 www.sciencedirect.com
M Aghazadeh Tabrizi, PG Baraldi… - Journal of Medicinal …, 2013 - ACS Publications
Recent developments indicate that CB 2 receptor ligands have the potential to become therapeutically important. To explore this potential, it is necessary to develop compounds with …
Number of citations: 25 pubs.acs.org
Y Zhao, B Zhou, L Bai, L Liu, CY Yang… - Journal of medicinal …, 2018 - ACS Publications
… S13 (102 mg, 0.3 mmol) and 3-tert-butyl-1-methyl-1H-pyrazol-5-amine (100 mg, 0.6 mmol) were the substrates, and, upon HPLC purification, 49 mg of the desired product (27) was …
Number of citations: 26 pubs.acs.org
D Ali, AK Panday, LH Choudhury - The Journal of Organic …, 2020 - ACS Publications
A rapid metal- and additive-free room temperature method for C(sp 2 )-H thiocyanation of aminopyrazoles, aminoisoxazole, aminoisothiazole, amino uracils, and aliphatic enamines has …
Number of citations: 37 pubs.acs.org

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